molecular formula C18H27FN2O3S B11328212 1-[(4-fluorobenzyl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide

Cat. No.: B11328212
M. Wt: 370.5 g/mol
InChI Key: UDCCDAYZWWESEC-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methanesulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a fluorophenyl group, a methanesulfonyl group, and a carboxamide group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methanesulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorophenyl group, and subsequent functionalization with the methanesulfonyl and carboxamide groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions.

    Functionalization with Methanesulfonyl and Carboxamide Groups: These steps typically involve sulfonylation and amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methanesulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methanesulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Fluorophenyl)methanesulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide
  • 4-Fluorophenyl methyl sulfone

Uniqueness

1-[(4-Fluorophenyl)methanesulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable molecule for targeted research and development.

Properties

Molecular Formula

C18H27FN2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H27FN2O3S/c1-14(2)7-10-20-18(22)16-8-11-21(12-9-16)25(23,24)13-15-3-5-17(19)6-4-15/h3-6,14,16H,7-13H2,1-2H3,(H,20,22)

InChI Key

UDCCDAYZWWESEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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